molecular formula C8H18ClNO4 B2748907 methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride CAS No. 2445792-37-8

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride

Cat. No.: B2748907
CAS No.: 2445792-37-8
M. Wt: 227.69
InChI Key: YDLUAAXKTRQIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO4. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of an ester group, an amino group, and two ethoxy groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride typically involves the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In the development of new materials and nanotechnology applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminoethoxy)propanoate
  • Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
  • Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate

Uniqueness

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is unique due to its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned.

Properties

IUPAC Name

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-11-8(10)2-4-12-6-7-13-5-3-9;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUAAXKTRQIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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